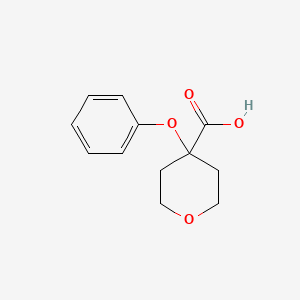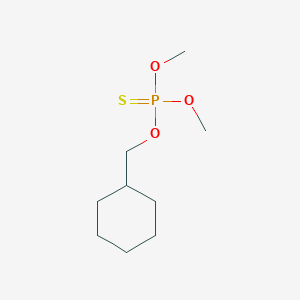
4-Phenoxyoxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxyoxane-4-carboxylic acid is a chemical compound with the molecular formula C12H14O4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a carboxylic acid group attached to a phenoxyoxane ring . The strength of an acid or base is affected by the molecular structure .Chemical Reactions Analysis
Carboxylic acids, including this compound, can undergo a variety of chemical reactions. These reactions often involve the carboxyl group and can include nucleophilic acyl substitution pathways . Carboxylic acids can also react with thionyl chloride (SOCl2), PCl3, or PCl5 to form acid chlorides .Aplicaciones Científicas De Investigación
Degradation and Environmental Remediation
- Electrochemical Degradation of Environmental Pollutants : A study detailed the electrochemical reduction and oxidation processes for degrading 4-bromophenol, a compound structurally similar to 4-Phenoxyoxane-4-carboxylic acid, using Pd–Fe/graphene catalytic cathodes. The research highlighted efficient pathways for removing such pollutants from water, implicating potential methods for treating water contaminated with phenoxycarboxylic acid derivatives (Xu et al., 2018).
Analytical Chemistry and Food Safety
- Detection of Phenoxy Carboxylic Acid Herbicides : Yuan et al. (2018) developed a sensitive method combining magnetic solid-phase extraction and dispersive liquid–liquid microextraction for determining phenoxy carboxylic acid herbicides in food crops. This technique could be crucial for monitoring the residues of such compounds in agricultural products, ensuring food safety (Yuan et al., 2018).
Material Science
- Polymer Synthesis and Functionalization : Research has shown the ability to synthesize and functionalize polymers with phenoxy and carboxylic acid groups. For instance, poly(benzofuran-co-arylacetic acid) was developed through thermal treatment, showcasing a novel class of highly functionalized polymers for various applications (Nan et al., 2017).
Bioremediation and Environmental Chemistry
- Bioremediation of Bisphenol A : A study by Chhaya and Gupte (2013) explored the bioremediation of Bisphenol A, a structurally related compound to this compound, using laccase from Fusarium incarnatum in a reverse micelles system. This approach highlights the potential for enzymatic degradation of phenolic pollutants, offering a sustainable method for environmental cleanup (Chhaya & Gupte, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-phenoxyoxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)12(6-8-15-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLSCYGGONLXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)




![diethyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2537369.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2537370.png)
![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)
![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2537374.png)


![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2537378.png)